2,3-Dichloro-6-methylpyridine
Overview
Description
2,3-Dichloro-6-methylpyridine is a chlorinated pyridine derivative with the molecular formula C6H5Cl2N. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of two chlorine atoms and one methyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
Pyridine derivatives are often used in the synthesis of various organic compounds, including pharmaceuticals . They can participate in reactions with organomagnesiums and organolithiums, leading to substituted and functionalized structures .
Biochemical Pathways
It’s worth noting that pyridine derivatives can be involved in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-6-methylpyridine. For instance, it’s recommended to store the compound in a dry and well-ventilated place, and it should be kept refrigerated . It’s also noted that the compound should be handled with care to avoid ingestion and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity starting materials and precise control of temperature and reaction time to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,3-dichloro-6-methylpiperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: this compound carboxylic acid or aldehyde derivatives.
Reduction: 2,3-Dichloro-6-methylpiperidine.
Scientific Research Applications
2,3-Dichloro-6-methylpyridine is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 2,3-Dichloro-5-methylpyridine
- 2,3,5-Trichloropyridine
Comparison: 2,3-Dichloro-6-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity patterns compared to its analogs. For instance, 2,6-Dichloro-3-methylpyridine has chlorine atoms at the 2 and 6 positions, leading to different steric and electronic effects that influence its chemical behavior. Similarly, 2,3,5-Trichloropyridine, with an additional chlorine atom, exhibits different reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
2,3-dichloro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJDBTSPHZWCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570800 | |
Record name | 2,3-Dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54957-86-7 | |
Record name | 2,3-Dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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